Cas no 305798-03-2 (2-(6-Bromonaphthalen-2-yl)acetonitrile)

2-(6-Bromonaphthalen-2-yl)acetonitrile is a brominated naphthalene derivative featuring an acetonitrile functional group, making it a versatile intermediate in organic synthesis. Its structure combines a reactive bromine substituent with a nitrile group, enabling applications in cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions. The compound’s rigid naphthalene backbone enhances stability while facilitating π-stacking interactions in materials chemistry. It is particularly useful in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. High purity and well-defined reactivity make it a reliable building block for advanced synthetic routes. Proper handling is advised due to potential sensitivity to moisture and light.
2-(6-Bromonaphthalen-2-yl)acetonitrile structure
305798-03-2 structure
Product Name:2-(6-Bromonaphthalen-2-yl)acetonitrile
CAS No:305798-03-2
MF:C12H8BrN
MW:246.102622032166
MDL:MFCD11110482
CID:1033089
PubChem ID:57287993
Update Time:2025-08-03

2-(6-Bromonaphthalen-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Bromonaphthalen-2-yl)acetonitrile
    • 2-(6-Bromophthalen-2-yl)acetonitrile
    • (6-bromo-2-naphthyl)acetonitrile
    • 2-NAPHTHALENEACETONITRILE, 6-BROMO-
    • AG-F-00857
    • AK119998
    • CTK4G5441
    • KB-223474
    • SureCN1640831
    • (6-Bromonaphthalen-2-yl)acetonitrile
    • CS-0358785
    • 305798-03-2
    • 6-Bromo-2-naphthaleneacetonitrile
    • DB-364127
    • DTXSID80720754
    • SCHEMBL1640831
    • MDL: MFCD11110482
    • Inchi: 1S/C12H8BrN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
    • InChI Key: NZBZZSVXIBHSKR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(CC#N)C=CC=2C=1

Computed Properties

  • Exact Mass: 244.98401g/mol
  • Monoisotopic Mass: 244.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 23.8Ų

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Additional information on 2-(6-Bromonaphthalen-2-yl)acetonitrile

Introduction to CAS No 305798-03-2: 2-(6-Bromonaphthalen-2-yl)acetonitrile

The compound CAS No 305798-03-2, also known as 2-(6-Bromonaphthalen-2-yl)acetonitrile, is a highly specialized organic compound with significant applications in various fields of chemical research and development. This compound is characterized by its unique structure, which combines a naphthalene ring system with a bromine substituent and an acetonitrile group, making it a valuable molecule for both academic and industrial purposes.

Recent studies have highlighted the potential of 2-(6-Bromonaphthalen-2-yl)acetonitrile in the field of medicinal chemistry, particularly in the design of novel drug candidates. The naphthalene moiety is known for its aromatic stability and ability to participate in various chemical reactions, while the acetonitrile group introduces electron-withdrawing properties, enhancing the molecule's reactivity and selectivity in biological systems.

In terms of synthesis, researchers have developed efficient methods to prepare CAS No 305798-03-2. One such method involves the bromination of naphthalene derivatives followed by nucleophilic substitution reactions to introduce the acetonitrile group. These methods have been optimized to achieve high yields and purity, ensuring the compound's reliability for downstream applications.

The structural uniqueness of 2-(6-Bromonaphthalen-2-yl)acetonitrile has also made it a valuable tool in materials science. Its ability to form stable complexes with metal ions has been explored in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

Furthermore, recent advancements in computational chemistry have allowed researchers to predict the electronic properties of CAS No 305798-03-2 with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists have gained insights into the molecule's frontier molecular orbitals and reactivity patterns, which are crucial for designing new chemical reactions and materials.

In conclusion, 2-(6-Bromonaphthalen-2-yl)acetonitrile, or CAS No 305798-03-2, stands as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing both fundamental and applied chemical sciences.

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